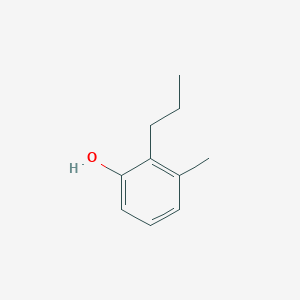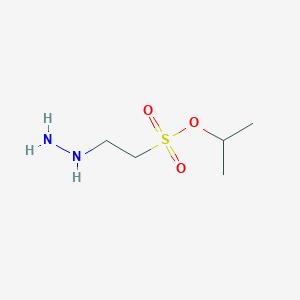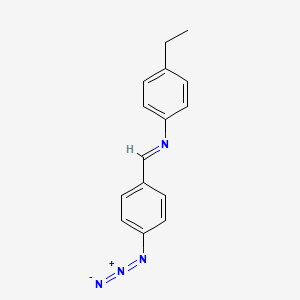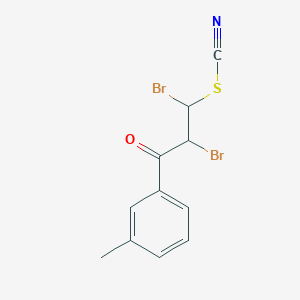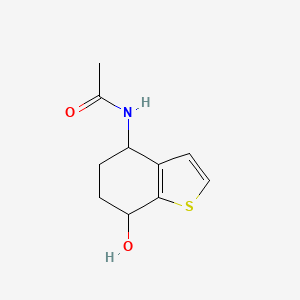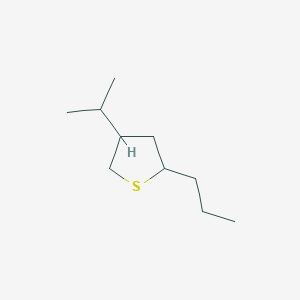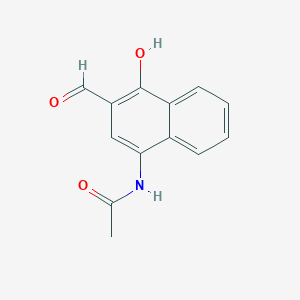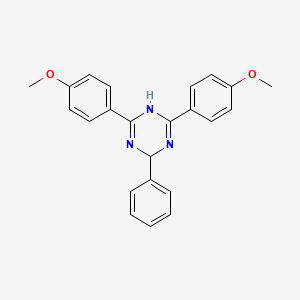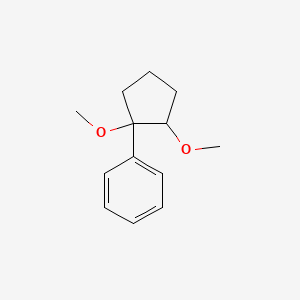
(1,2-Dimethoxycyclopentyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dimethoxycyclopentyl)benzene is an organic compound that features a benzene ring substituted with a cyclopentyl group bearing two methoxy groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethoxycyclopentyl)benzene typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through various methods, including cyclization reactions.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment to Benzene Ring: The final step involves attaching the cyclopentyl ring to the benzene ring through a Friedel-Crafts alkylation reaction, using an appropriate catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (1,2-Dimethoxycyclopentyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert them into alcohols.
Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like bromine, nitric acid, or sulfuric acid are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
(1,2-Dimethoxycyclopentyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,2-Dimethoxycyclopentyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and activity. The benzene ring provides a stable aromatic framework that can facilitate various biochemical interactions.
Comparison with Similar Compounds
Anisole (Methoxybenzene): Similar in having a methoxy group attached to the benzene ring but lacks the cyclopentyl group.
Cyclopentylbenzene: Similar in having a cyclopentyl group attached to the benzene ring but lacks the methoxy groups.
Dimethoxybenzene: Similar in having two methoxy groups attached to the benzene ring but lacks the cyclopentyl group.
Uniqueness: (1,2-Dimethoxycyclopentyl)benzene is unique due to the presence of both the cyclopentyl ring and the methoxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
62785-38-0 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(1,2-dimethoxycyclopentyl)benzene |
InChI |
InChI=1S/C13H18O2/c1-14-12-9-6-10-13(12,15-2)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3 |
InChI Key |
GPTWLSDCNRIEEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Pyridin-4-yl)-4H-pyrano[3,2-c]pyridin-4-one](/img/structure/B14530457.png)
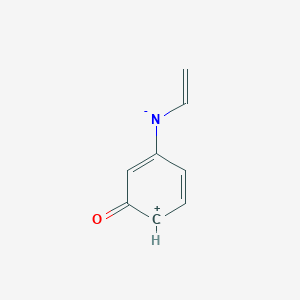
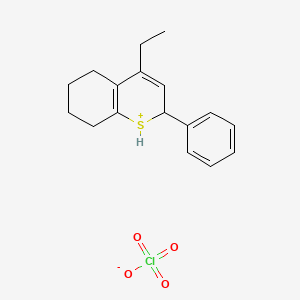
![6-[4-(Benzylideneamino)-5-phenyl-1,2,4-triazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14530469.png)
